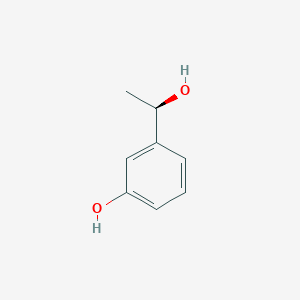

(R)-3-(1-Hydroxyethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-3-(1-Hydroxyethyl)phenol” is a biochemical compound that has been shown to have a redox potential . It is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .

Synthesis Analysis

The synthesis of “®-3-(1-Hydroxyethyl)phenol” can be achieved by reacting phenol with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The S form is more active than the R form in catalyzing reactions with acetaldehyde as substrate .Molecular Structure Analysis

The molecular formula of “®-3-(1-Hydroxyethyl)phenol” is C8H10O2, and its molecular weight is 138.17 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis

“®-3-(1-Hydroxyethyl)phenol” is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .Physical And Chemical Properties Analysis

“®-3-(1-Hydroxyethyl)phenol” is a solid at 20 degrees Celsius . It has a molecular weight of 138.17 . It appears as a white to light yellow to light orange powder to crystal .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

(R)-3-(1-Hydroxyethyl)phenol is a compound of interest in the field of enantioselective synthesis. Braia et al. (2018) describe methods employing immobilized lipase as a biocatalyst to prepare both enantiomers of 3-(1-hydroxyethyl)phenol. This work highlights the compound's significance in the synthesis of drugs, showcasing its versatility and importance in pharmaceutical applications (Braia, Merabet-Khelassi, & Aribi‐Zouioueche, 2018).

Photocatalytic Benzene Hydroxylation

Wang et al. (2015) explored the use of Fe-based metal–organic frameworks for the photocatalytic hydroxylation of benzene to phenol under visible light, using hydrogen peroxide as an oxidant. This research sheds light on the potential of (R)-3-(1-Hydroxyethyl)phenol in industrial chemical processes, particularly in the efficient and environmentally friendly production of phenol (Wang, Wang, & Li, 2015).

Source of Chiral Hydroxyalkanoic Acids

Ren et al. (2005) discussed the production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), where all monomeric units are in R-configuration, highlighting the role of compounds like (R)-3-(1-Hydroxyethyl)phenol in biopolymer research and its potential applications in fine chemicals, pharmaceuticals, and medical industries (Ren et al., 2005).

Catalysis and Polymerization

Goto et al. (2010) identified simple phenols and hydrocarbons as efficient organic catalysts for living radical polymerization, hinting at the potential of (R)-3-(1-Hydroxyethyl)phenol in the field of polymer science. Their findings suggest the use of such compounds in environmentally safe and economically feasible polymer production (Goto, Hirai, Nagasawa, Tsujii, Fukuda, & Kaji, 2010).

Chemical Kinetics and Catalysis

Liu et al. (2006) studied the chemical kinetics of phenol hydroxylation, which is relevant to understanding the behavior of similar compounds like (R)-3-(1-Hydroxyethyl)phenol in catalytic processes. Their research provides insights into the reaction mechanisms and kinetics that could be applicable to the study and application of (R)-3-(1-Hydroxyethyl)phenol in industrial chemistry (Liu, Lu, Guo, Guo, & Wang, 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(1R)-1-hydroxyethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(1-Hydroxyethyl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)

![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)

![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)